molecular formula C14H18N2O2S B15171905 [2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine

[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine

Cat. No.: B15171905
M. Wt: 278.37 g/mol
InChI Key: NIZQUGXVBZSMNN-UHFFFAOYSA-N
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Description

[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine is an organic compound that features both aromatic and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2-methoxy-thiazole with 2-(4-methoxy-phenyl)-ethylamine under basic conditions. The reaction is often carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, which could lead to the development of new medications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of [2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-Aminoethyl methacrylate
  • Phenethylamine derivatives

Uniqueness

What sets [2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine apart from similar compounds is its dual aromatic and heterocyclic structure

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methoxy-1,3-thiazol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-17-12-5-3-11(4-6-12)7-8-15-9-13-10-16-14(18-2)19-13/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZQUGXVBZSMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CN=C(S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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